molecular formula C22H16BrN3OS B3200794 (Z)-N-(2-bromophenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide CAS No. 1019095-68-1

(Z)-N-(2-bromophenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

Cat. No.: B3200794
CAS No.: 1019095-68-1
M. Wt: 450.4 g/mol
InChI Key: MGIOWORBEMDVFC-SEYXRHQNSA-N
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Description

(Z)-N-(2-bromophenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide (CAS 1019095-68-1, Molecular Weight: 450.4 g/mol) is a structurally complex acrylamide derivative integrating a pyrazole-thiophene hybrid scaffold, a brominated phenyl group, and an acrylamide linker . This compound serves as a versatile building block in medicinal chemistry and drug discovery, particularly for developing antimicrobial and anticancer agents. Pyrazole-thiophene hybrid scaffolds like this one are of significant research interest due to their wide range of biological activities . In antimicrobial research, closely related pyrazole derivatives have demonstrated potent activity against a range of pathogens, with studies showing significant efficacy against Staphylococcus aureus and Staphylococcus epidermidis . In anticancer research, analogous compounds have shown promise by inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest, with some linked to the inhibition of key oncogenic pathways such as BRAF and EGFR . The compound's mechanism of action is associated with its ability to interact with biological nucleophiles. As an α,β-unsaturated carbonyl compound, it can act as a soft electrophile, potentially forming covalent adducts with cysteine thiolate groups on specific target proteins, which may disrupt critical enzymatic or cellular functions . The synthetic route to this compound typically involves multi-step organic synthesis, starting with the formation of the pyrazole ring, followed by introduction of the thiophenyl group, and final assembly of the acrylamide moiety . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-N-(2-bromophenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3OS/c23-18-9-4-5-10-19(18)24-21(27)13-12-16-15-26(17-7-2-1-3-8-17)25-22(16)20-11-6-14-28-20/h1-15H,(H,24,27)/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIOWORBEMDVFC-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=CC(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C\C(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-bromophenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Introduction of the thiophenyl group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the acrylamide moiety: This can be done by reacting the intermediate with acryloyl chloride in the presence of a base.

    Bromination: The final step involves the bromination of the phenyl ring using a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group.

    Reduction: Reduction reactions might target the carbonyl group in the acrylamide moiety.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-bromophenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They might exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.

Medicine

In medicinal chemistry, such compounds are often explored for their potential therapeutic effects. They might be investigated as drug candidates for treating various diseases.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(2-bromophenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting their activity or modulating their function. The molecular targets could include kinases, receptors, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The target’s bromophenyl group contrasts with nitro (5112) and chloro (3312) substituents, which may alter electronic properties and binding interactions .
  • Heterocyclic Diversity : Thiophene-pyrazole hybrids (e.g., Compound 3) exhibit enhanced π-π stacking and metabolic stability compared to oxazolone-based analogs (3612, 5112) .

Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Spectral Data (Key Peaks) Reference
Target Compound* C₂₀H₁₅BrN₃OS
3612 () 192–193 C₂₀H₂₁N₃O₄S IR: 1680 cm⁻¹ (C=O); ¹H NMR: δ 6.8–7.9 (Ar-H)
3712 () 249–250 C₂₃H₂₂N₄O₂ ¹³C NMR: δ 164.5 (C=O)
Compound 3 () C₁₆H₁₁N₃OS X-ray: Planar acrylamide backbone
5112 () C₁₉H₁₈N₄O₃S LC/MS (ESI): m/z 437 [M+H]⁺

Insights :

  • Higher melting points in compounds with rigid substituents (e.g., 3712: 249–250°C) correlate with crystalline stability .
  • IR and NMR data confirm acrylamide conjugation and substituent environments across analogs .

Biological Activity

(Z)-N-(2-bromophenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the pyrazole moiety. The compound has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Key Characterization Data

TechniqueObservations
IR SpectroscopyPeaks at 825 cm⁻¹ (C-Br), 1216 cm⁻¹ (C-O-C), 1740 cm⁻¹ (C=O)
1H NMRDoublet at δ 7.81 ppm corresponding to ortho protons
Mass SpectrometryBase peak at m/z 548 corresponding to [M+H]+

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have demonstrated significant activity against a range of pathogens.

Minimum Inhibitory Concentration (MIC) Results:

CompoundPathogenMIC (μg/mL)
7bStaphylococcus aureus0.22
7bStaphylococcus epidermidis0.25

These findings suggest that the compound exhibits potent bactericidal activity, inhibiting biofilm formation effectively against the tested strains .

Anticancer Activity

The pyrazole derivatives have also shown promise in anticancer applications. They are reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, compounds with similar structures have been linked to inhibition of key oncogenic pathways, including those involving BRAF and EGFR .

Case Studies

Several case studies illustrate the biological efficacy of related pyrazole derivatives:

  • Antibacterial Efficacy : A study evaluated a series of pyrazole derivatives for their antibacterial properties, revealing that compounds with thiophene substitutions had enhanced activity against resistant strains of bacteria.
  • Antitumor Activity : Research has demonstrated that pyrazole derivatives can induce apoptosis in breast cancer cell lines by activating caspase pathways and inhibiting telomerase activity, suggesting a potential therapeutic role in oncology.

Q & A

Q. What synthetic routes are commonly employed for the preparation of (Z)-N-(2-bromophenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, and what are the critical reaction parameters?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediate heterocyclic moieties (e.g., thiophene- or pyrazole-containing precursors) followed by coupling reactions. Key steps include:

  • Pyrazole ring formation : Reacting hydrazine derivatives with diketones or aldehydes under acidic conditions .
  • Acrylamide coupling : Using acryloyl chloride or activated esters to form the acrylamide bond, often under basic conditions (e.g., triethylamine in dry DMF) .
  • Purification : Column chromatography or recrystallization to isolate the final product . Critical parameters include temperature control (0–60°C), solvent polarity (DMF, THF), and stoichiometric ratios to minimize by-products like unreacted intermediates or stereoisomers .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify regiochemistry and stereochemistry, particularly distinguishing (Z)- and (E)-isomers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide) .
  • HPLC/UPLC : Purity assessment (>95% by peak integration) using reverse-phase columns .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies be applied to optimize the yield and selectivity in the multi-step synthesis of this acrylamide derivative?

DoE involves systematically varying parameters (e.g., temperature, solvent, catalyst loading) to identify optimal conditions. For example:

  • Central Composite Design : To study non-linear effects of temperature (30–70°C) and solvent polarity (DMF:THF ratio) on coupling reaction efficiency .
  • Response Surface Modeling : Predicting interactions between reaction time and reagent stoichiometry to maximize yield while minimizing impurities . Statistical tools like ANOVA and Pareto charts help prioritize significant factors .

Q. What computational approaches are recommended to elucidate the interaction mechanisms between this compound and biological targets such as enzymes or receptors?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases) by analyzing hydrogen bonding and hydrophobic interactions with the thiophene-pyrazole core .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study conformational stability of the compound-receptor complex over time (e.g., 100 ns simulations) .
  • Quantum Mechanical Calculations : Density Functional Theory (DFT) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions .

Q. How should researchers address discrepancies in biological activity data observed across different assay conditions?

Contradictions may arise from:

  • Assay interference : Thiophene moieties may aggregate in high-concentration assays, leading to false negatives. Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • pH-dependent activity : Adjust buffer systems (e.g., PBS vs. HEPES) to match physiological conditions and retest .
  • Metabolic instability : Use liver microsomal assays to assess CYP450-mediated degradation and correlate with activity loss .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for acrylamide derivatives containing thiophene and pyrazole moieties?

  • Analog synthesis : Modify substituents (e.g., bromophenyl → nitrophenyl) and test against biological targets .
  • 3D-QSAR modeling : CoMFA or CoMSIA to correlate steric/electronic features with activity trends .
  • Bioisosteric replacement : Replace thiophene with furan or pyridine to assess tolerance for heterocyclic variations .

Q. What are the predominant degradation pathways of this compound under varying pH and temperature conditions, and how can kinetic studies inform its stability profile?

  • Hydrolysis : The acrylamide bond is susceptible to cleavage in acidic/basic conditions (e.g., t₁/₂ = 24 hours at pH 2) .
  • Photodegradation : Thiophene rings may undergo ring-opening under UV light (λ = 254 nm). Use LC-MS to identify degradation products like sulfonic acid derivatives .
  • Kinetic analysis : Pseudo-first-order rate constants (k) derived from Arrhenius plots to predict shelf-life under storage conditions (e.g., 4°C vs. 25°C) .

Q. How can researchers mitigate challenges related to the compound's solubility and stability during long-term storage?

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂ or Ar) to prevent oxidation .
  • Cryopreservation : Dissolve in DMSO at −80°C for biological assays, with periodic NMR checks for stability .
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to enhance aqueous solubility and reduce aggregation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-(2-bromophenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
(Z)-N-(2-bromophenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.